molecular formula C6H10ClN3 B3059954 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride CAS No. 1523617-96-0

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

Cat. No.: B3059954
CAS No.: 1523617-96-0
M. Wt: 159.62
InChI Key: JYYAGGWXWLOABC-UHFFFAOYSA-N
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Description

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused with a pyrazole ring.

Scientific Research Applications

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride is not clearly recognized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the purity and yield of the product through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit similar biological activities.

    5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibitory activity.

Uniqueness

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-4-5-2-7-3-6(5)9-8-4;;/h7H,2-3H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBKNVKZBLVSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=NN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 2
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 3
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 4
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 6
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

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